![molecular formula C18H19NO3S B5911824 methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is known for its diverse biological and pharmacological properties.
Mechanism of Action
The mechanism of action of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to interact with the amyloid fibrils through π-π stacking interactions and hydrogen bonding. This interaction leads to a change in the fluorescence properties of the compound, which can be used for the detection of amyloid fibrils.
Biochemical and Physiological Effects:
Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate is its high sensitivity and selectivity towards amyloid fibrils. This makes it a valuable tool for the detection and diagnosis of various neurodegenerative diseases. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its performance in some applications.
Future Directions
The potential applications of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate are vast and varied. Some of the future directions for research include the development of new synthetic methods for the compound, the exploration of its potential applications in the field of organic electronics, and the investigation of its biochemical and physiological effects. Additionally, the compound can be used as a building block for the development of new fluorescent probes for the detection of other biomolecules.
Synthesis Methods
The synthesis of methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate involves the reaction of 3-(4-isopropylphenyl)acrylic acid with 2-thiophenecarboxylic acid and subsequent esterification with methanol. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.
Scientific Research Applications
Methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also shown promising results in the field of organic electronics, where it can be used as a building block for the development of high-performance organic semiconductors.
properties
IUPAC Name |
methyl 3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)14-7-4-13(5-8-14)6-9-16(20)19-15-10-11-23-17(15)18(21)22-3/h4-12H,1-3H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOBSPOVVBWIJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)thiophene-2-carboxylate |
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